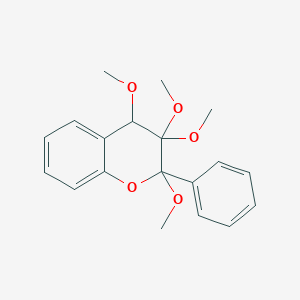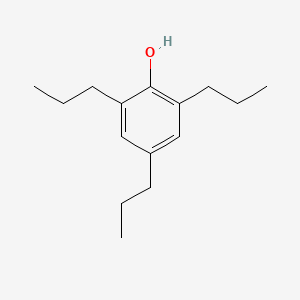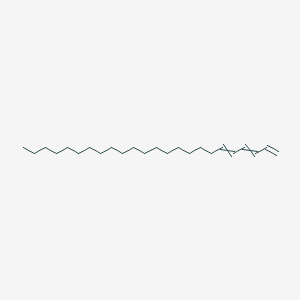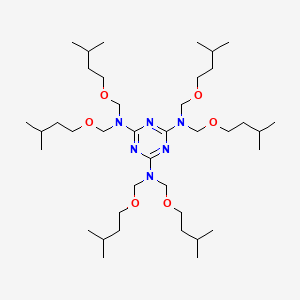
s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- is a derivative of the s-triazine family, which is known for its six-membered heterocyclic aromatic ring containing three nitrogen atoms. This compound is characterized by the presence of six isopentyloxymethyl groups attached to the triazine core, making it a unique and versatile molecule in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The process can also include the condensation of cyanoguanidine with the corresponding nitrile . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the formation of the desired triazine derivative .
Industrial Production Methods
Industrial production of s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- involves large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-deficient carbon atoms in the triazine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- include alkyl halides, amines, and metal catalysts. The reactions typically occur under mild to moderate temperatures and may require solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer properties and its ability to modulate biological targets.
Industry: Utilized in the production of dyes, lubricants, and analytical reagents.
Wirkmechanismus
The mechanism of action of s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological processes, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanuric Acid:
Uniqueness
s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
73953-86-3 |
|---|---|
Molekularformel |
C39H78N6O6 |
Molekulargewicht |
727.1 g/mol |
IUPAC-Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(3-methylbutoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C39H78N6O6/c1-31(2)13-19-46-25-43(26-47-20-14-32(3)4)37-40-38(44(27-48-21-15-33(5)6)28-49-22-16-34(7)8)42-39(41-37)45(29-50-23-17-35(9)10)30-51-24-18-36(11)12/h31-36H,13-30H2,1-12H3 |
InChI-Schlüssel |
LDJFRDXYWQVYEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOCN(COCCC(C)C)C1=NC(=NC(=N1)N(COCCC(C)C)COCCC(C)C)N(COCCC(C)C)COCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-](/img/structure/B14453035.png)

![[(3R,4R,5S,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2,2,2-trifluoroacetate](/img/structure/B14453037.png)

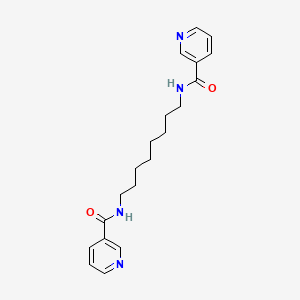
![2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-](/img/structure/B14453044.png)
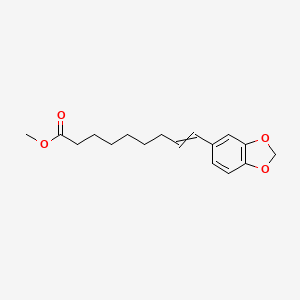

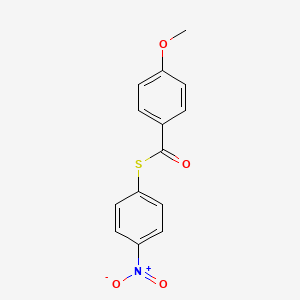
![Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14453086.png)
